5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylic acid
Overview
Description
5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylic acid is a heterocyclic compound that belongs to the class of triazolopyrimidines
Mechanism of Action
Target of Action
The primary target of 5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylic acid is DNA . This compound has been shown to interact with DNA, leading to photocleavage activity .
Mode of Action
The compound interacts with DNA, causing a conversion of the supercoiled form of DNA into an open circular form . This interaction is likely facilitated by the compound’s ability to intercalate into the DNA structure .
Biochemical Pathways
DNA is the primary receptor of most anti-cancer and anti-tumor drugs , suggesting that this compound may have potential applications in these areas.
Pharmacokinetics
The compound’s molecular weight (19218) and its solid physical form suggest that it may have good bioavailability .
Result of Action
The primary result of the compound’s action is the conversion of supercoiled DNA into an open circular form . This can lead to significant changes in cellular processes, potentially including cell death, which is a common goal of anti-cancer and anti-tumor drugs .
Action Environment
It is known that the compound should be stored in an inert atmosphere at 2-8°c , suggesting that temperature and atmospheric conditions may play a role in its stability and efficacy.
Biochemical Analysis
Biochemical Properties
5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been found to exhibit inhibitory activity against enzymes such as tyrosyl DNA phosphodiesterase 2 (TDP2), mutant forms of epidermal growth factor receptor kinase (L858R-T790M), and lysine-specific histone demethylase 1 (LSD1/KDM1A) . These interactions are crucial as they can modulate the activity of these enzymes, leading to potential therapeutic applications.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has demonstrated cytotoxic activities against cancer cell lines such as MCF-7, HCT-116, and HepG-2, with varying IC50 values . These effects suggest that the compound can alter cellular processes, potentially leading to cell death in cancerous cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation, and changes in gene expression. The compound’s structure allows it to interact with the active sites of enzymes, thereby modulating their activity. For example, its inhibitory activity against TDP2 and LSD1/KDM1A is due to its ability to bind to these enzymes and prevent their normal function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under inert atmosphere at temperatures between 2-8°C
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have indicated that the compound exhibits threshold effects, where low doses may have minimal impact, while higher doses can lead to significant biological effects. At high doses, the compound may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism within the body. These interactions can affect metabolic flux and metabolite levels, potentially leading to changes in cellular function. The compound’s metabolic pathways are crucial for understanding its pharmacokinetics and pharmacodynamics .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions can influence its localization and accumulation within specific tissues, affecting its overall efficacy and safety .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of amidourea hydrochloride with formyl acid to form 1,2,4-triazol-5-one. This intermediate is then nitrated using fuming nitric acid to prepare 3-nitro-1,2,4-triazol-5-one. Subsequent reduction using hydrogen in the presence of Raney nickel yields 3-amino-5-hydroxyl-1,2,4-triazole, which is then cyclized with acetyl acetone to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as described above, with optimizations for scale-up and cost-efficiency. The reaction conditions are typically mild, and the raw materials are relatively inexpensive and readily available .
Chemical Reactions Analysis
Types of Reactions
5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents and conditions used.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the triazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas with catalysts like Raney nickel for reductions, and various oxidizing agents for oxidation reactions. Substitution reactions often involve nucleophiles such as amines or halides under basic or acidic conditions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction can yield amino derivatives, while oxidation can produce oxides. Substitution reactions can result in a variety of substituted triazolopyrimidines .
Scientific Research Applications
5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its potential use in treating various diseases due to its biological activities.
Industry: The compound is used in the development of new materials with specific properties
Comparison with Similar Compounds
Similar Compounds
5,7-Dimethyl-1,2,4-triazolo[1,5-a]pyrimidine: Similar in structure but differs in the position of the nitrogen atoms in the triazole ring.
7-Hydroxy-5-methyl-1,2,4-triazolo[1,5-a]pyrimidine: Contains a hydroxyl group, which imparts different chemical properties.
5,7-Diethyl-1,2,4-triazolo[1,5-a]pyrimidine: Contains ethyl groups instead of methyl groups, affecting its reactivity and biological activity.
Uniqueness
5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylic acid is unique due to its specific substitution pattern and the presence of a carboxylic acid group, which can influence its solubility, reactivity, and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O2/c1-4-3-5(2)12-6(7(13)14)10-11-8(12)9-4/h3H,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFTGQBVYIOJXMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NN=C(N12)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10360642 | |
Record name | 5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10360642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
842972-32-1 | |
Record name | 5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10360642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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